Ethyl 3-(3-chlorophenyl)propanoate
Overview
Description
Ethyl 3-(3-chlorophenyl)propanoate is an organic compound with the molecular formula C11H13ClO2 It is an ester derived from 3-chlorophenylpropanoic acid and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-chlorophenyl)propanoate can be synthesized through the esterification of 3-chlorophenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 3-chlorophenylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Hydrolysis: 3-chlorophenylpropanoic acid and ethanol.
Reduction: 3-(3-chlorophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active 3-chlorophenylpropanoic acid, which may then interact with molecular targets.
Comparison with Similar Compounds
Ethyl 3-(3-chlorophenyl)propanoate can be compared with other esters of 3-chlorophenylpropanoic acid, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl 3-(3-chlorophenyl)propanoate: Similar structure but with a propyl group instead of an ethyl group.
Butyl 3-(3-chlorophenyl)propanoate: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but may differ in their physical properties and reactivity due to the different alkyl groups attached to the ester functionality.
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZLHYCICBIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570046 | |
Record name | Ethyl 3-(3-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-35-0 | |
Record name | Ethyl 3-(3-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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